molecular formula C16H14ClN3S B12120291 [1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate

Cat. No.: B12120291
M. Wt: 315.8 g/mol
InChI Key: OVMNPHWMRCLPLS-UHFFFAOYSA-N
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Description

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form the intermediate [1-[(2-chlorophenyl)methyl]indol-3-yl]methanol. This intermediate is then reacted with thiourea under acidic conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate is unique due to the presence of the chlorophenyl and carbamimidothioate groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other indole derivatives .

Properties

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate

InChI

InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H3,18,19)

InChI Key

OVMNPHWMRCLPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl

Origin of Product

United States

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